molecular formula C11H12O3 B8656327 7-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one

7-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No. B8656327
M. Wt: 192.21 g/mol
InChI Key: FCRAPOFBUGUUBT-UHFFFAOYSA-N
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Patent
US04838924

Procedure details

A mixture of 103 g of resorcinol and 4.6 g of conc. sulfuric acid was heated at 130° C. with stirring, and 58 g of methyl 3,3-dimethylacrylate was added. The mixture was heated at 130° C. for 3 hours with stirring. The reaction mixture was worked up in a customary manner, and the residue after concentration was purified by column chromatography to give 24 g (yield 27%) of 4,4-dimethyl-7-hydroxycoumarin (melting point 84°-85° C.). The product was worked up in the same way as in Referential Example 16 to give 16.8 g (yield 75%) of the desired product as colorless crystals (melting point 88°-88.5° C.).
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].S(=O)(=O)(O)O.[CH3:14][C:15]([CH3:21])=[CH:16][C:17](OC)=[O:18]>>[CH3:14][C:15]1([CH3:21])[C:8]2[C:1](=[CH:3][C:4]([OH:5])=[CH:6][CH:7]=2)[O:2][C:17](=[O:18])[CH2:16]1

Inputs

Step One
Name
Quantity
103 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
4.6 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
58 g
Type
reactant
Smiles
CC(=CC(=O)OC)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 130° C. for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
with stirring
CONCENTRATION
Type
CONCENTRATION
Details
the residue after concentration
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(OC2=CC(=CC=C12)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 24.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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